molecular formula C30H18O12 B8088619 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid CAS No. 1228047-98-0

5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8088619
CAS No.: 1228047-98-0
M. Wt: 570.5 g/mol
InChI Key: PWBJLRXVXCABNX-UHFFFAOYSA-N
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Description

5’-(3,5-Dicarboxyphenyl)-[1,1’3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: is a complex organic compound known for its unique structure and properties. It is a multi-carboxylic acid derivative of terphenyl, which is a type of aromatic hydrocarbon. This compound is often used as a linker in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-(3,5-Dicarboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: More highly oxidized derivatives.

    Reduction Products: Alcohols, aldehydes, or other reduced forms.

    Substitution Products: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 5’-(3,5-Dicarboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid primarily involves its ability to form stable complexes with metal ions. These complexes can act as catalysts or structural components in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O12/c31-25(32)19-4-16(5-20(10-19)26(33)34)13-1-14(17-6-21(27(35)36)11-22(7-17)28(37)38)3-15(2-13)18-8-23(29(39)40)12-24(9-18)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBJLRXVXCABNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720412
Record name 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228047-98-0
Record name 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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